2-Heptenol

説明

Introduction to trans-2-Hepten-1-ol

Chemical Identity and Nomenclature

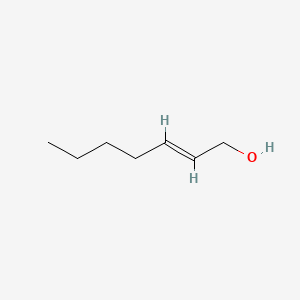

trans-2-Hepten-1-ol (CAS RN: 33467-76-4) is a seven-carbon unsaturated alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. Its IUPAC name, (E)-hept-2-en-1-ol, reflects the trans configuration of the double bond between the second and third carbon atoms. The compound is also known by synonyms such as (E)-2-Heptenol and β-Heptenol.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS RN | 33467-76-4 | |

| Molecular Formula | C₇H₁₄O | |

| SMILES | CCCC/C=C/CO | |

| Refractive Index (20°C) | 1.443 | |

| Boiling Point | 75°C at 9.8 mmHg |

The compound’s linear structure features a hydroxyl group at the first carbon and a trans-configured double bond at the second position, which influences its reactivity and physical properties.

Historical Context and Discovery

The synthesis of trans-2-Hepten-1-ol was first reported in the context of metabolic studies. In 1979, researchers identified it as a metabolite of the antispasmodic agent isometheptene, synthesized via selenium dioxide oxidation and sodium borohydride reduction. Its role in fragrance chemistry emerged later, as its unsaturated structure proved useful in synthesizing flavoring agents like trans-2-Heptenal.

Commercial availability expanded in the late 20th century, with suppliers like TCI America listing it as a building block for organic synthesis. Gas chromatography studies from the 2000s further characterized its retention indices on polar and non-polar columns, aiding in analytical identification.

Structural Characteristics and Isomerism

trans-2-Hepten-1-ol exhibits geometric isomerism due to the rigid double bond at C2–C3. The trans (E) configuration places the hydroxyl group and the longest carbon chain on opposite sides of the double bond, contrasting with the cis (Z) isomer.

Isomer Comparison:

The trans isomer’s lower boiling point compared to cis analogs arises from reduced molecular symmetry, which diminishes van der Waals interactions. Nuclear magnetic resonance (NMR) studies confirm its structure, with characteristic peaks for the allylic hydroxyl group and trans-vinylic protons.

The compound’s conformational rigidity also differentiates it from saturated heptanols (e.g., 1-Heptanol and 2-Heptanol), which lack double bonds and exhibit higher solubility in water.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-hept-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFYPVGAALGVNR-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879009 | |

| Record name | 2-Hepten-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33467-76-4, 22104-77-4 | |

| Record name | trans-2-Hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hepten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hepten-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hepten-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hepten-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q989YFO10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

Chemistry

Trans-2-Hepten-1-ol serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the preparation of fragrances and flavors, making it a valuable building block for synthesizing more complex molecules. It is also involved in various chemical reactions, including:

- Oxidation : Can be oxidized to form trans-2-Heptenal or trans-2-Heptenoic acid using agents like potassium permanganate (KMnO4).

- Reduction : Can be reduced to heptane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to produce trans-2-Heptenyl chloride.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 | trans-2-Heptenal, trans-2-Heptenoic acid |

| Reduction | LiAlH4 | Heptane |

| Substitution | SOCl2 | trans-2-Heptenyl chloride |

Biology and Medicine

In biological research, trans-2-Hepten-1-ol is studied for its effects on cellular processes and potential antimicrobial properties. Key findings include:

- Enzymatic Interactions : It interacts with enzymes such as alcohol dehydrogenases, which are crucial for metabolic pathways involving alcohols.

- Cellular Effects : It influences cell signaling pathways, gene expression, and may modulate the activity of kinases and phosphatases, leading to altered cellular responses.

Case Studies

- Antimicrobial Efficacy : A study showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.5% for both strains.

- Cellular Metabolism Modulation : In vitro experiments indicated that this compound could alter glucose metabolism in human cell lines, suggesting applications in metabolic research and diabetes management.

- Impact on Gene Expression : Treatment with trans-2-Hepten-1-ol led to upregulation of genes associated with stress response and downregulation of pro-inflammatory cytokines in cultured macrophages.

Industrial Applications

Trans-2-Hepten-1-ol is primarily used in the fragrance and flavor industry due to its pleasant odor profile. Its applications include:

- Manufacture of Perfumes and Cosmetics : Utilized as an aromatic compound.

- Solvent Use : Employed as a solvent in various chemical processes.

- Potential Antimicrobial Applications : Its antimicrobial properties may lead to uses in food preservation and cosmetic formulations.

類似化合物との比較

Geometric Isomers: cis-2-Hepten-1-ol

For example:

- Boiling Point : The cis-isomer typically has a slightly lower boiling point due to reduced molecular symmetry and weaker intermolecular forces.

- Odor: cis-Isomers often exhibit sharper or more pungent notes compared to the grassy aroma of the trans-form .

Positional Isomers: 3-Hepten-1-ol and 4-Hepten-1-ol

Positional isomers, such as cis-3-Hepten-1-ol (CAS: 6191-71-5) and cis-4-Hepten-1-ol , differ in double bond placement:

Homologous Compounds: Trans-2-Octen-1-ol

Trans-2-Octen-1-ol (CAS: 18409-17-1), a homolog with an 8-carbon chain (C₈H₁₆O), shares similar applications but differs in:

- Molecular Weight : 128.21 g/mol vs. 114.19 g/mol for trans-2-Hepten-1-ol.

- Odor Profile : Longer chains often yield more intense earthy or mushroom-like scents .

- Hazard Profile : Both compounds exhibit skin/eye irritation (H315, H319), but trans-2-Octen-1-ol has additional respiratory hazards (H335) .

Saturated Analog: 2-Heptanol

2-Heptanol (CAS: 543-49-7), a saturated alcohol (C₇H₁₆O), lacks the double bond, resulting in:

- Molecular Weight : 116.20 g/mol (vs. 114.19 for trans-2-Hepten-1-ol).

- Physical Properties : Higher boiling point due to increased hydrogen bonding capacity.

- Applications : Less common in fragrances but used as a solvent or intermediate in organic synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of trans-2-Hepten-1-ol and Analogues

Analytical and Industrial Relevance

- Gas Chromatography: trans-2-Hepten-1-ol is resolved using polar GC columns (e.g., Agilent J&W) with retention times distinct from cis-4-Hepten-1-ol and 1-Heptanol .

- Concentration in Natural Products : In sugarcane honey, trans-2-Hepten-1-ol concentrations range from 4.0 to 49.0 ppm , serving as a biomarker for authenticity .

- Commercial Suppliers : Available from Create Chemical Co. Ltd. (China) and Shanghai Ji Ning Industrial Co. .

準備方法

Reduction of trans-2-Heptenal

The reduction of trans-2-heptenal (CAS 1883-75-6) represents a direct and efficient route to trans-2-hepten-1-ol. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the aldehyde group to a primary alcohol while preserving the trans double bond. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by borohydride on the carbonyl carbon, forming an alkoxide intermediate, and (2) protonation to yield the alcohol.

Reaction Conditions and Yield

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | trans-2-Heptenal | |

| Reducing Agent | NaBH₄ (1.2 equiv) | |

| Solvent | Methanol, 0°C to room temperature | |

| Reaction Time | 1–2 hours | |

| Yield | Not explicitly reported |

This method avoids side reactions such as over-reduction or isomerization due to mild conditions. The product is typically purified via distillation (boiling point: 57°C at 760 mmHg).

Hydroboration-Oxidation of 1-Heptyne

Hydroboration-oxidation of 1-heptyne (CAS 628-71-7) offers a stereocontrolled approach to trans-2-hepten-1-ol. The reaction employs disiamylborane (Si₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to achieve anti-Markovnikov addition, followed by oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). The trans geometry arises from the syn addition of boron and hydrogen across the triple bond, which inverts during oxidation.

Mechanistic Overview

- Hydroboration : 1-Heptyne reacts with disiamylborane to form a vinylborane intermediate.

- Oxidation : H₂O₂/NaOH converts the borane to the alcohol, retaining the trans configuration.

Optimized Parameters

| Parameter | Detail | Source |

|---|---|---|

| Borane Reagent | Disiamylborane or 9-BBN | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0°C to room temperature | |

| Oxidation Agents | H₂O₂, NaOH |

This method provides high stereoselectivity (>90% trans) but requires careful handling of air-sensitive borane reagents.

Multi-Step Synthesis via Organometallic Intermediates

A multi-step protocol adapted from Meyers and Spohn (1985) involves the use of organolithium reagents to construct the carbon skeleton. While originally developed for (Z)-2-hepten-1-ol, modifications in reaction conditions (e.g., solvent polarity, temperature) can favor the trans isomer.

Key Steps

- Silica Gel-Assisted Deprotection : Aq. oxalic acid in dichloromethane cleaves protective groups at 0°C.

- Reduction with Diisobutylaluminum Hydride (DIBAL-H) : Selective reduction of esters to alcohols.

- Methyllithium Addition : t-BuLi and methanol quench yield the alcohol.

Reaction Table

| Step | Reagent/Conditions | Intermediate | Source |

|---|---|---|---|

| 1 | SiO₂, aq. oxalic acid, 0°C | Aldehyde intermediate | |

| 2 | DIBAL-H, diethyl ether, 0°C | Secondary alcohol | |

| 3 | t-BuLi, methanol, -15°C | trans-2-Hepten-1-ol |

This route offers flexibility but requires stringent temperature control to prevent isomerization.

Grignard Reagent Addition and Hydrolysis

Grignard reactions with α,β-unsaturated carbonyl compounds provide access to trans-2-hepten-1-ol. For example, isopropenylmagnesium bromide adds to 6-heptenal in ether/THF mixtures, followed by acidic hydrolysis.

Procedure

- Grignard Formation : Isopropenylmagnesium bromide prepared in THF/ether.

- 1,4-Addition : Reaction with 6-heptenal at 0°C for 48 hours.

- Hydrolysis : 10% KOH in ethanol/water yields the alcohol.

Stereochemical Control

The trans configuration is enforced by the planar transition state during conjugate addition, achieving up to 86% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| NaBH₄ Reduction | Mild conditions, simplicity | Requires pure trans-2-heptenal | Moderate |

| Hydroboration-Oxidation | High stereoselectivity | Air-sensitive reagents | High |

| Organometallic Synthesis | Tunable for Z/trans isomers | Multi-step, costly reagents | Low-Moderate |

| Grignard Addition | Enantioselectivity, scalable | Long reaction times | Moderate |

Q & A

Q. Example Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O | |

| Boiling Point (°C) | 226 | |

| Density (g/cm³) | 0.838 | |

| CAS Number | 33467-76-4 |

Basic: Which analytical techniques are recommended for quantifying trans-2-Hepten-1-ol in complex biological matrices?

Methodological Answer:

- GC-MS with Polar Columns: Use DB-Wax or Supelcowax-10 columns (30 m × 0.25 mm ID, 0.25 µm film thickness) for optimal separation. Temperature programs should start at 40°C (hold 3 min) and ramp at 5°C/min to 250°C .

- Internal Standards: Deuterated analogs (e.g., d₃-trans-2-Hepten-1-ol) minimize matrix effects.

- Calibration Curves: Linear range of 0.1–100 µg/mL with R² > 0.99 ensures accuracy in plant or microbial extracts .

Q. Example Table 2: GC Parameters for trans-2-Hepten-1-ol Analysis

| Column Type | Carrier Gas | Temp. Ramp (°C/min) | Retention Index (KI) | Reference |

|---|---|---|---|---|

| DB-Wax | He | 5 | 1066 | |

| Supelcowax-10 | He | 3 | 1060–1070 |

Advanced: How can researchers address contradictions in reported concentrations of trans-2-Hepten-1-ol across studies (e.g., 19.5–µg/g)?

Methodological Answer:

Discrepancies often arise from:

- Extraction Variability: Solid-phase microextraction (SPME) vs. liquid-liquid extraction yield different recoveries.

- Matrix Effects: Co-eluting compounds in sugarcane honey vs. microbial cultures alter GC-MS quantification .

- Resolution Strategies:

Q. Example Table 3: Reported Concentrations in Sugarcane Honey

| Study | Concentration (µg/g) | Method |

|---|---|---|

| Silva et al. (2021) | 19.5–49.0 | GC-MS (DB-Wax) |

| Follow-up Analysis | 22.1–43.3 | LC-MS/MS |

Advanced: What mechanistic insights exist for trans-2-Hepten-1-ol’s role in plant-insect interactions?

Methodological Answer:

- Behavioral Assays: Electroantennography (EAG) reveals trans-2-Hepten-1-ol as a semiochemical in moth attractants. Dose-response curves show EC₅₀ values of 10⁻⁶ M .

- Enzymatic Pathways: Biosynthesis via lipoxygenase oxidation of heptenoic acid precursors in plant tissues. Knockout mutants (e.g., Arabidopsis LOX2 mutants) show reduced emission .

- Inhibitor Studies: Use of NDGA (nordihydroguaiaretic acid) to block LOX activity confirms pathway specificity .

Basic: What safety protocols are essential for handling trans-2-Hepten-1-ol in research labs?

Methodological Answer:

- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .

- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: 102°C) .

- Spill Management: Absorb with vermiculite and neutralize with 10% NaOH .

Advanced: How can isotopic labeling (e.g., ¹³C) advance metabolic flux analysis of trans-2-Hepten-1-ol?

Methodological Answer:

- Synthesis of ¹³C-Labeled Analog: Catalytic hydrogenation of ¹³C-trans-2-Heptenal with Pd/BaSO₄ .

- Tracing Studies: Use LC-HRMS to track incorporation into microbial terpenoid pathways (e.g., in Streptomyces spp.).

- Data Interpretation: Apply isotopomer spectral analysis (ISA) to quantify flux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。